molecular formula C19H20ClNO2 B2640173 7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-35-2

7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2640173
CAS No.: 1326844-35-2
M. Wt: 329.82
InChI Key: DFTOYYIVLUWVLJ-UHFFFAOYSA-N
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Description

7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the benzoxazepine class. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chloro group and an isopropylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the Isopropylbenzyl Group: The isopropylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using isopropylbenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a methyl group instead of an isopropyl group.

    7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopropyl group can influence the compound’s lipophilicity, steric interactions, and overall pharmacokinetic properties.

Properties

IUPAC Name

7-chloro-4-[(4-propan-2-ylphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13(2)15-5-3-14(4-6-15)10-21-11-16-9-17(20)7-8-18(16)23-12-19(21)22/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTOYYIVLUWVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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